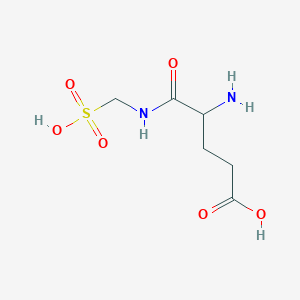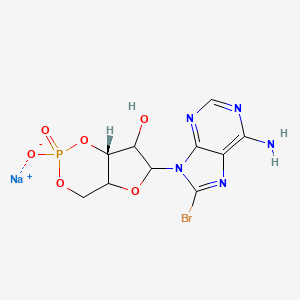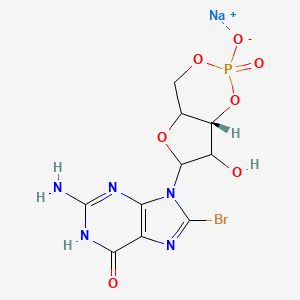
2-Methylthio ATP tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio ATP tetrasodium: is a chemical compound known for its role as a non-specific P2-receptor agonist. It is a derivative of adenosine triphosphate (ATP) where a methylthio group replaces one of the oxygen atoms. This compound is primarily used in scientific research to study the functions of P2 receptors, which are involved in various physiological processes such as platelet aggregation and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio ATP tetrasodium typically involves the methylation of adenosine triphosphate (ATP) followed by the introduction of a thio group. The process can be summarized as follows:
Methylation: Adenosine triphosphate is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Thio Group Introduction: The methylated ATP is then reacted with a thiol reagent, such as sodium hydrosulfide, to introduce the thio group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of adenosine triphosphate are methylated using industrial-grade methylating agents.
Thio Group Addition: The methylated product is then subjected to thiolation using industrial thiol reagents under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio ATP tetrasodium undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, reverting to its original ATP form.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Adenosine triphosphate.
Substitution Products: Compounds with different functional groups replacing the methylthio group
Scientific Research Applications
2-Methylthio ATP tetrasodium has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of P2 receptors.
Biology: The compound is employed in experiments to understand the role of P2 receptors in cellular signaling and physiological processes.
Medicine: Research involving this compound helps in the development of drugs targeting P2 receptors for conditions like thrombosis and inflammation.
Industry: The compound is used in the development of diagnostic tools and assays for detecting P2 receptor activity .
Mechanism of Action
2-Methylthio ATP tetrasodium exerts its effects by acting as an agonist for P2 receptors. These receptors are a class of purinergic receptors that respond to extracellular nucleotides like ATP. The binding of this compound to P2 receptors activates intracellular signaling pathways, leading to various physiological responses such as platelet aggregation and inflammatory responses. The compound’s noncompetitive inhibition of ADP-induced platelet aggregation is a key aspect of its mechanism .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): The parent compound of 2-Methylthio ATP tetrasodium.
2-Methylthio ADP: A similar compound with a methylthio group but with two phosphate groups instead of three.
2-Methylthio AMP: A compound with a methylthio group and a single phosphate group.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a non-specific P2-receptor agonist. This property makes it particularly useful in research focused on P2 receptor functions and related physiological processes .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6+,7?,10-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-KSYRULCJSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)
![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763471.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763486.png)
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B10763496.png)

![sodium;(4aR,6S,7S,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763503.png)


![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)


